DHPs can undergo various chemical transformations, including oxidation to pyridines, reduction to tetrahydropyridines, and ring-opening reactions. [, ]
DHP calcium channel blockers primarily exert their effects by binding to the L-type voltage-gated calcium channels in vascular smooth muscle cells. This binding inhibits calcium influx, leading to vasodilation and a decrease in blood pressure. [, ]
DHPs often appear as crystalline solids with varying solubilities depending on their substituents. They typically absorb UV light due to their conjugated dihydropyridine ring system. [, ]
DHPs have found widespread use in treating hypertension, angina pectoris, and other cardiovascular disorders. [, , ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8